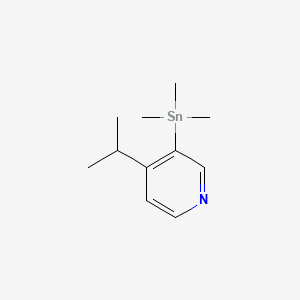
4-Isopropyl-3-(trimethylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-3-(trimethylstannyl)pyridine is a chemical compound with the molecular formula C11H19NSn. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trimethylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trimethylstannyl)pyridine typically involves the stannylation of 4-isopropylpyridine. One common method is the reaction of 4-isopropylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropyl-3-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organolithium compounds.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Various substituted pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-3-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and organometallic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-3-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the steric effects of the isopropyl group .
Vergleich Mit ähnlichen Verbindungen
4-(Trimethylstannyl)pyridine: Similar in structure but lacks the isopropyl group.
2-(Trimethylstannyl)pyridine: The stannyl group is positioned differently on the pyridine ring.
4-Isopropylpyridine: Lacks the trimethylstannyl group.
Uniqueness: 4-Isopropyl-3-(trimethylstannyl)pyridine is unique due to the combination of the isopropyl and trimethylstannyl groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex organometallic compounds .
Biologische Aktivität
4-Isopropyl-3-(trimethylstannyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.
- Molecular Formula : C10H15N
- Molecular Weight : 165.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The trimethylstannyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Several studies have explored the anticancer properties of stannyl compounds, including this compound.
- Case Study : A study demonstrated that derivatives of trimethylstannyl pyridine exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 7.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties.
- Research Findings : In vitro studies indicated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Structure-Activity Relationship (SAR)
The biological activity of stannyl pyridines is influenced by the structural features of the compounds. Variations in substituents can lead to significant differences in potency and selectivity.
Comparison with Related Compounds
| Compound | Activity |
|---|---|
| 4-Isopropylpyridine | Moderate anticancer activity |
| 4-Isopropyl-3-(tri-n-butylstannyl)pyridine | Lower potency compared to trimethyl derivative |
Eigenschaften
Molekularformel |
C11H19NSn |
|---|---|
Molekulargewicht |
283.98 g/mol |
IUPAC-Name |
trimethyl-(4-propan-2-ylpyridin-3-yl)stannane |
InChI |
InChI=1S/C8H10N.3CH3.Sn/c1-7(2)8-3-5-9-6-4-8;;;;/h3,5-7H,1-2H3;3*1H3; |
InChI-Schlüssel |
UMTCDSPDPJHIPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=NC=C1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















